

CAS number 2461-46-3 physicochemical data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Bis(2,3-epoxypropoxy)biphenyl

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An In-depth Technical Guide to the Physicochemical Properties of **4,4'-bis(2,3-epoxypropoxy)biphenyl** (CAS Number: 2461-46-3)

This guide provides a comprehensive overview of the physicochemical data, experimental protocols, and relevant workflows for **4,4'-bis(2,3-epoxypropoxy)biphenyl**, a key component in advanced materials science and a compound of interest in drug development.

Physicochemical Data

The physicochemical properties of **4,4'-bis(2,3-epoxypropoxy)biphenyl** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	2461-46-3	[1][2]
Molecular Formula	C ₁₈ H ₁₈ O ₄	[1][2]
Molecular Weight	298.33 g/mol	[3][1]
Appearance	Colorless to pale yellow solid	[4]
Melting Point	156 °C	[2]
Boiling Point	473.6 °C at 760 mmHg	[2]
Density	1.226 g/cm ³	[2]
Flash Point	171.5 °C	[2]

Table 2: Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	Sparingly soluble	[4]
LogP	2.9	[3]
pKa	Not applicable	

Experimental Protocols

Detailed methodologies for the characterization of **4,4'-bis(2,3-epoxypropoxy)biphenyl** are provided below. These protocols are based on standard techniques for the analysis of epoxy resins.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g) and curing characteristics of the epoxy resin system.

Methodology:

- A sample of **4,4'-bis(2,3-epoxypropoxy)biphenyl** (5-10 mg) is accurately weighed into an aluminum DSC pan.
- If studying a cured system, the sample is prepared by mixing with a stoichiometric amount of a curing agent (e.g., an amine) and curing under specified conditions.
- The pan is hermetically sealed.
- The sample is placed in the DSC instrument, with an empty sealed pan as a reference.
- The sample is subjected to a controlled temperature program under a nitrogen atmosphere (e.g., 50 mL/min). A typical program involves heating from room temperature to a temperature above the expected glass transition or curing temperature at a constant rate (e.g., 10 °C/min).[5]
- The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step change in the baseline, while curing reactions are observed as exothermic peaks.[6]

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the compound.

Methodology:

- A small sample (5-10 mg) of the cured or uncured material is placed in a TGA crucible.
- The crucible is placed on a sensitive microbalance within the TGA furnace.
- The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).[5][7]
- The weight of the sample is continuously monitored as a function of temperature.
- The resulting TGA curve provides information on the onset of decomposition, the rate of weight loss, and the amount of residual char at high temperatures.[7]

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule and to monitor the curing process.

Methodology:

- A small amount of the sample is prepared for analysis. For a solid, this can be done by grinding it with potassium bromide (KBr) and pressing it into a pellet, or by using an attenuated total reflectance (ATR) accessory.
- The sample is placed in the FTIR spectrometer.
- An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm^{-1}).
[8]
- The disappearance of the characteristic epoxide peak (around 915 cm^{-1}) and the appearance of hydroxyl groups can be used to monitor the progress of the curing reaction.[9]
[10]

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the molecule.

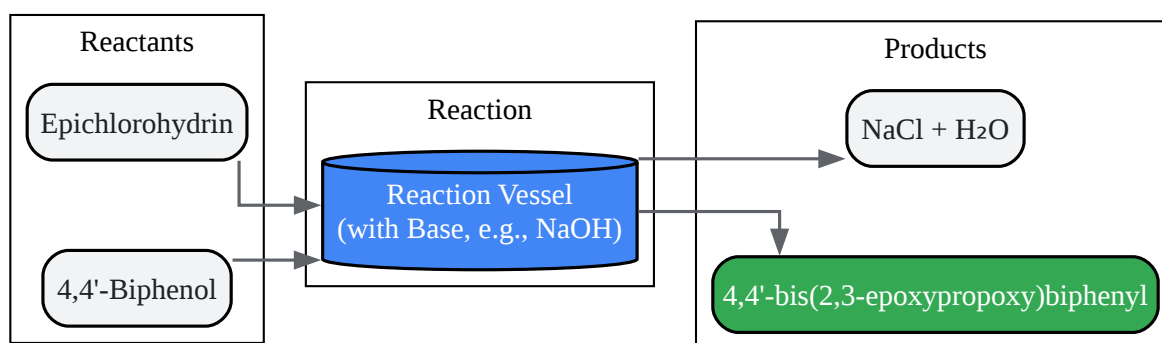
Methodology:

- A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3).
- The solution is placed in an NMR tube.
- ^1H and ^{13}C NMR spectra are acquired using a high-field NMR spectrometer.[11]
- The chemical shifts, integration of peaks, and coupling patterns provide detailed information about the arrangement of atoms within the molecule.[12][13]

Mandatory Visualizations

Synthesis Workflow

The industrial synthesis of **4,4'-bis(2,3-epoxypropoxy)biphenyl** typically involves the reaction of 4,4'-biphenol with an excess of epichlorohydrin in the presence of a base.

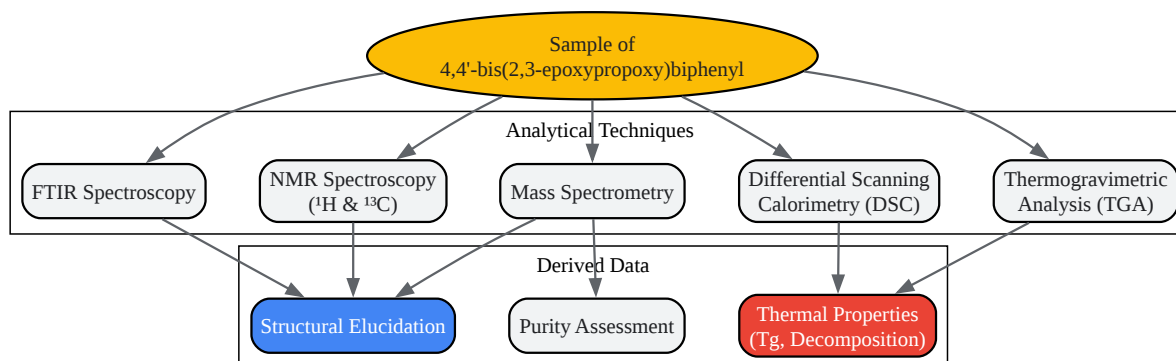


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Caption: Synthesis of **4,4'-bis(2,3-epoxypropoxy)biphenyl**.

Experimental Workflow for Physicochemical Characterization

A general workflow for the comprehensive characterization of **4,4'-bis(2,3-epoxypropoxy)biphenyl** is outlined below.

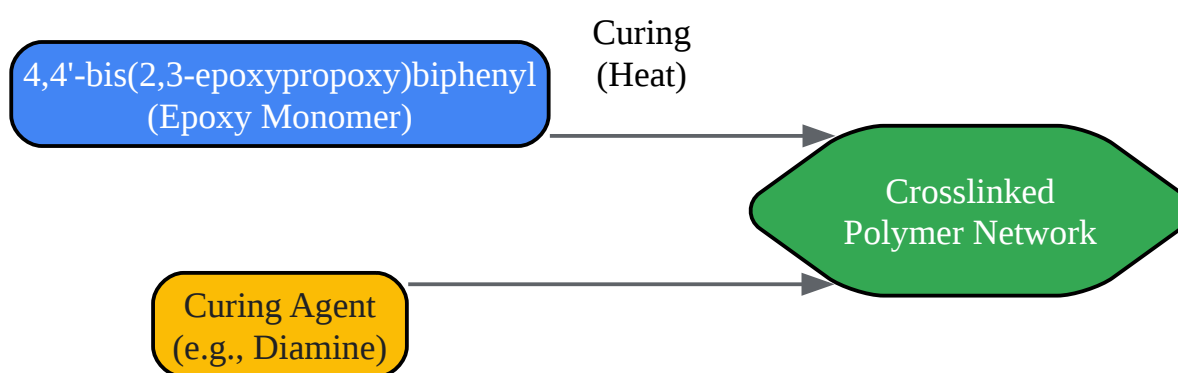


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Caption: Physicochemical characterization workflow.

Crosslinking Mechanism

4,4'-bis(2,3-epoxypropoxy)biphenyl acts as a crosslinker, reacting with curing agents to form a rigid polymer network.



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Caption: Epoxy resin crosslinking mechanism.

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- To cite this document: BenchChem. [CAS number 2461-46-3 physicochemical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3431532#cas-number-2461-46-3-physicochemical-data]

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